(R)-2-amino-2-(4-hydroxyphenyl)acetamide
Overview
Description
®-2-amino-2-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic agent. It is primarily used to treat mild to moderate pain and reduce fever. This compound is a staple in many over-the-counter medications and is known for its efficacy and safety when used at recommended doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(4-hydroxyphenyl)acetamide can be achieved through various methods. One common synthetic route involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction typically occurs in dilute acetic acid as a solvent, leading to the formation of ®-2-amino-2-(4-hydroxyphenyl)acetamide with high selectivity .
Industrial Production Methods
Industrial production of ®-2-amino-2-(4-hydroxyphenyl)acetamide often involves multistep procedures using raw materials such as phenol, 4-nitrophenol, or nitrobenzene. These processes, however, face challenges related to sustainability and efficiency due to low overall yields and severe effluent problems .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone imine derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, reducing agents like hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions include aniline, 4-aminophenol, and 1,3-diphenylurea, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-2-amino-2-(4-hydroxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of homogeneous catalysis and reaction mechanisms.
Biology: It serves as a tool to study enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Medicine: It is extensively used in pharmacological research to develop new analgesic and antipyretic drugs.
Industry: It is a key ingredient in the production of various pharmaceutical formulations
Mechanism of Action
The exact mechanism of action of ®-2-amino-2-(4-hydroxyphenyl)acetamide is not fully understood. it is believed to inhibit the cyclooxygenase (COX) pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, a new metabolic pathway involving the generation of an active metabolite, AM404, in the brain by the fatty acid amide hydrolase (FAAH) enzyme has been identified .
Comparison with Similar Compounds
®-2-amino-2-(4-hydroxyphenyl)acetamide is often compared with other analgesic and antipyretic compounds such as:
Ibuprofen: Unlike ®-2-amino-2-(4-hydroxyphenyl)acetamide, ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) with stronger anti-inflammatory properties.
Aspirin: Aspirin also has anti-inflammatory and antiplatelet effects, which ®-2-amino-2-(4-hydroxyphenyl)acetamide lacks.
Naproxen: Similar to ibuprofen, naproxen is an NSAID with potent anti-inflammatory effects.
®-2-amino-2-(4-hydroxyphenyl)acetamide is unique in its minimal anti-inflammatory activity and its suitability for patients who cannot tolerate NSAIDs due to gastrointestinal side effects.
Properties
IUPAC Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFROZWIRZWMFE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431127 | |
Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54397-23-8 | |
Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.